4-Bromo-2,2-dimethylbutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a nitrile group (C≡N) and a bromine (Br) atom suggests potential use as a building block in organic synthesis for the creation of more complex molecules. Nitrile groups can be converted to various functional groups, while bromine can participate in substitution reactions.

Medicinal chemistry

Material science

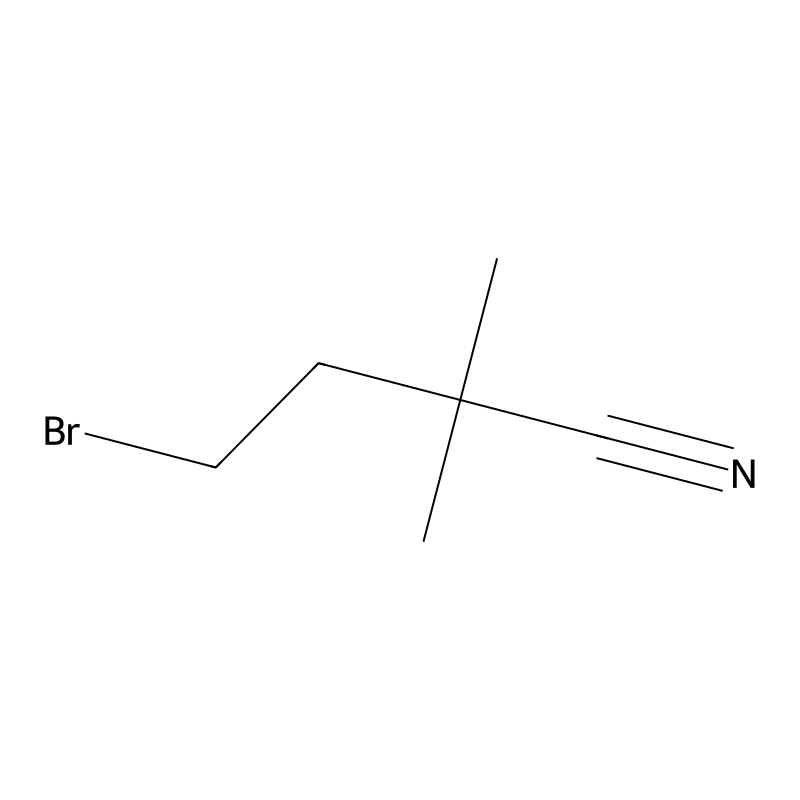

4-Bromo-2,2-dimethylbutanenitrile is an organic compound characterized by a four-carbon butane backbone with a bromine atom at the fourth carbon and a nitrile group (C≡N) at the first carbon. The second carbon is substituted with two methyl groups, resulting in a branched structure. This compound has the molecular formula C₆H₁₃BrN and is identified by the CAS number 1240955-62-7. The presence of both a bromine atom and a nitrile group suggests its potential utility as a building block in organic synthesis, particularly for creating more complex molecules through various chemical transformations .

There is no documented information on the mechanism of action of 4-bromo-2,2-dimethylbutanenitrile.

- Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.

- Nitrile: Nitriles can be toxic if ingested or inhaled.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.

- Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

- Hydrolysis: The nitrile group may be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.

Example Reaction

An example of a reaction involving 4-Bromo-2,2-dimethylbutanenitrile is:

In this reaction, an alcohol reacts with the compound to replace the bromine atom.

4-Bromo-2,2-dimethylbutanenitrile can be synthesized through several methods:

- Bromination of 2,2-Dimethylbutanenitrile: A suitable precursor like 2,2-dimethylbutanenitrile can be treated with bromine in the presence of a radical initiator to introduce the bromine atom.

- Direct Nitrilation: Another synthetic route involves converting 4-bromo-2,2-dimethylbutanol to 4-bromo-2,2-dimethylbutanenitrile using sodium cyanide under appropriate conditions.

These methods highlight the versatility of synthetic approaches available for producing this compound.

While specific interaction studies for 4-Bromo-2,2-dimethylbutanenitrile are not extensively documented, compounds with similar functional groups often undergo interactions that can lead to significant biological effects. Understanding how this compound interacts with nucleophiles or under different reaction conditions could provide insights into its reactivity and potential applications in medicinal chemistry.

Several compounds share structural similarities with 4-Bromo-2,2-dimethylbutanenitrile:

- 1-Bromo-4-ethoxy-2,2-dimethylbutane: Contains an ethoxy group instead of a nitrile group; exhibits different reactivity patterns due to the presence of an ether functional group.

- 2,2-Dimethylbutanenitrile: Lacks the bromine substituent; it is simpler but shares the nitrile functionality that allows for similar chemical reactivity.

- 4-Bromo-3-methylbutanenitrile: Similar structure but differs in the position of the bromine and methyl groups; this positional change influences its reactivity and potential applications.

Uniqueness

The uniqueness of 4-Bromo-2,2-dimethylbutanenitrile lies in its specific arrangement of functional groups (bromine and nitrile) on a branched carbon skeleton. This configuration enhances its reactivity compared to linear or less substituted compounds and allows for diverse synthetic pathways that are not available to simpler analogs .

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant